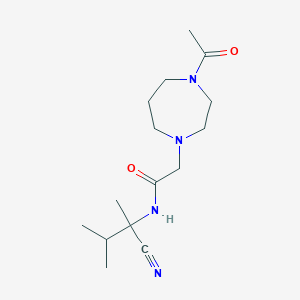

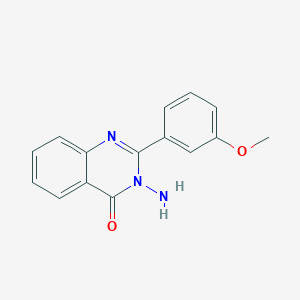

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of anthranilic acid (2-aminobenzoic acid) with formamide or formic acid to yield quinazolinone .Molecular Structure Analysis

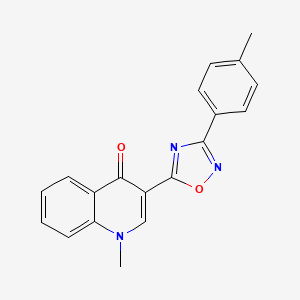

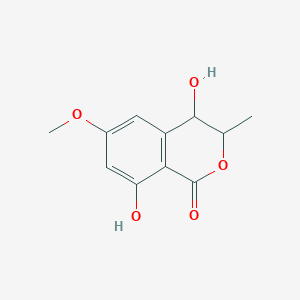

The molecular structure of “3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one” would consist of a quinazolinone core, with an amino group at the 3rd position and a 3-methoxyphenyl group at the 2nd position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Scientific Research Applications

Synthesis and Pharmacological Activities

Analgesic and Anti-inflammatory Activities : A study synthesized novel derivatives of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, investigating their analgesic and anti-inflammatory activities. The compounds showed promising analgesic and anti-inflammatory properties, with some derivatives exhibiting moderate potency compared to standard drugs like diclofenac sodium. The compounds demonstrated only mild ulcerogenic potential, suggesting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2011).

Antimicrobial, Analgesic, and Anti-inflammatory Properties : Research designed and synthesized new series of quinazoline-4-one/4-thione derivatives, targeting antimicrobial, analgesic, and anti-inflammatory activities. These compounds were evaluated for their respective activities, showing effectiveness against microbes and in managing pain and inflammation. This highlights the compound's utility in developing new therapeutic agents with minimized side effects (Dash et al., 2017).

Antioxidant Properties : A study focused on synthesizing and evaluating 2-substituted quinazolin-4(3H)-ones for their antioxidant activities. The research identified specific structural requirements for potent antioxidant activity, suggesting the potential of these derivatives in oxidative stress-related conditions (Mravljak et al., 2021).

Antitumor and Anticonvulsant Activities : Derivatives of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one have been evaluated for their antitumor and anticonvulsant activities. Some compounds demonstrated broad-spectrum antitumor effectiveness against various cancer cell lines, indicating their potential as antitumor agents. Additionally, certain derivatives showed significant protection in anticonvulsant tests, pointing towards their application in epilepsy management (Gawad et al., 2010; Kumar et al., 2011).

Insecticidal Efficacy : Novel bis quinazolin-4(3H)-one derivatives have been synthesized and assessed for their insecticidal efficacy. The structural characterization and activity testing suggest their potential use as insecticidal agents, offering a new approach to pest control (El-Shahawi et al., 2016).

Mechanism of Action

properties

IUPAC Name |

3-amino-2-(3-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZXATOUUZELER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)

![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)

![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)

![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)

![2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2827415.png)